1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
“1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 88398-68-9 . It has a molecular weight of 161.18 . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-sulfonamide . It is a powder at room temperature .
Synthesis Analysis
A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .
Molecular Structure Analysis
The InChI code for “1-methyl-1H-pyrazole-4-sulfonamide” is 1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) .
Physical And Chemical Properties Analysis
“1-methyl-1H-pyrazole-4-sulfonamide” is a powder at room temperature .
Scientific Research Applications
Antiproliferative Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against U937 cells . These compounds were designed and synthesized as part of a study into the development of new pyrazole-4-sulfonamide derivatives .
Antileishmanial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Some pyrazole-4-sulfonamide derivatives have been tested for their in vitro antipromastigote activity . This is part of the research into the development of new treatments for leishmaniasis .
- Methods of Application : The compounds were tested for their antipromastigote activity in vitro . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the compounds .
- Results or Outcomes : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 4-formylpyrazoles, which can be derived from pyrazole-4-sulfonamide derivatives, have been used to generate a large variety of organic compounds and heterocycles .
- Methods of Application : The 4-formylpyrazoles are used as starting materials in various organic reactions to synthesize a wide range of heterocyclic compounds .
- Results or Outcomes : The use of 4-formylpyrazoles has led to the synthesis of a large variety of organic compounds and heterocycles such as Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, 4H-pyrazolopyran, pyrazolylbenzoxazole, pyrazolothiadiazepines, pyrazolyloxazolone, pyrazolyloxadiazolines, pyrazolylthiadiazolines, imidazolylpyrazoles, pyrazolopyridines, chromenopyrazolones, thiopyranothiazolylpyrazoles and many others .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .
- Methods of Application : The compounds were tested for their antiproliferative activity using the BrdU cell proliferation ELISA assay . 5-Fluorouracil and cisplatin were used as standards .
- Results or Outcomes : The results of this study are not specified in the source .
Drug Design
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazole, pyrazoline, or indazole nucleus, which are the basic elements for the design of drug-like compounds with multiple biological activities .
- Methods of Application : The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .
- Results or Outcomes : The pharmaceutical industry on a large scale produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .
Safety And Hazards
properties
IUPAC Name |
1-methylpyrazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBBAOGRCDKLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537480 | |
Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-68-9 | |
Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.